4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Description

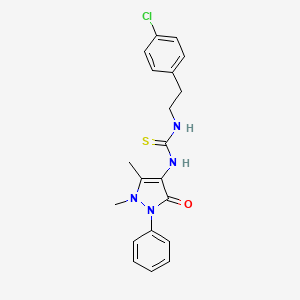

The compound 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a central five-membered pyrazolinone ring substituted with methyl, phenyl, and thioxomethylamino groups. Notably, the 4-chlorophenyl ethylamine moiety is appended via a thiourea linkage.

Properties

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4OS/c1-14-18(19(26)25(24(14)2)17-6-4-3-5-7-17)23-20(27)22-13-12-15-8-10-16(21)11-9-15/h3-11H,12-13H2,1-2H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAIDNNHDQHRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 400.93 g/mol, this compound incorporates various functional groups that may contribute to its pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this pyrazolinone derivative exhibit a variety of biological activities, including:

- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, potentially offering neuroprotective effects. For instance, edaravone (a related pyrazolinone) is known for its strong free radical scavenging ability and has been used in treating acute brain infarction and myocardial injury .

- Anticancer Activity : Some pyrazolinone derivatives have demonstrated inhibitory effects on tumor growth and metastasis. The mechanism often involves modulation of signaling pathways related to apoptosis and cell proliferation .

- Anti-inflammatory Effects : The thioxomethyl group in the compound may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators. This has been observed in related compounds that target cyclooxygenase (COX) pathways .

Case Studies

Several studies have explored the biological activity of pyrazolinone derivatives:

- Neuroprotection : A study highlighted the neuroprotective effects of edaravone, showing significant improvement in endothelial function through the reduction of reactive oxygen species (ROS) . This suggests that similar compounds may possess comparable protective mechanisms.

- Cancer Research : Research has indicated that certain pyrazolinones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, one study reported that a specific pyrazolinone derivative inhibited cell growth in human breast cancer cells by modulating apoptotic pathways .

- Inflammation Models : In models of acute inflammation, compounds with similar structures have been shown to reduce edema and inflammatory markers significantly. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one exhibit significant anticancer activity. For instance:

- A study highlighted the effectiveness of similar thioxomethyl derivatives in inhibiting glioma growth by targeting key oncogenic pathways such as AKT signaling. The compound demonstrated low cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma cells .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. It was evaluated against a panel of purified kinases, revealing low micromolar activity against AKT2/PKBβ, an important target in cancer therapy due to its role in tumor progression and malignancy .

Neurological Disorders

Given its mechanism of action involving kinase inhibition, there is potential for this compound in treating neurological disorders, particularly those involving aberrant kinase signaling pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in neuro-oncology .

Case Studies and Research Findings

Chemical Reactions Analysis

Reactivity of the Thiourea Moiety

The thiourea (-NH-CS-NH-) group is highly reactive and participates in:

Cyclization Reactions

-

Reaction with α,β-unsaturated carbonyl compounds forms thiazolidinone derivatives (Table 1) .

-

Phosphorylation : Reaction with diethyl phosphite yields thiophosphorylated derivatives under anhydrous conditions .

Table 1: Cyclization Reactions

| Reactant | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Diethyl phosphite | Thiophosphorylated pyrazolinone | Toluene, reflux, 4–6 hrs | 65–78 | |

| Malononitrile | Pyrano[2,3-c]pyrazole hybrids | DABCO, ethanol, RT | 70–85 |

Nucleophilic Substitution

-

The sulfur atom in the thiourea group acts as a nucleophile, reacting with alkyl halides to form thioether derivatives .

Reactivity of the Pyrazolinone Ring

The pyrazolinone core undergoes reactions at its carbonyl and nitrogen sites:

Aldol Condensation

-

Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) forms Schiff bases via imine linkage (C=N) .

Table 2: Aldol Condensation Reactions

| Aldehyde | Catalyst | Solvent | Time (hrs) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | DABCO | Ethanol | 0.5 | 82 | |

| 4-Bromobenzaldehyde | None | Acetic acid | 24 | 68 |

Ring-Opening Reactions

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

-

Pyrano[2,3-c]pyrazoles : Reaction with aldehydes and malononitrile in ethanol catalyzed by DABCO produces fused pyrano-pyrazole systems (Table 3) .

Table 3: Multi-Component Reactions

| Components | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aldehyde + Malononitrile | DABCO | 6-Amino-pyrano[2,3-c]pyrazole | 85 | |

| Acetylenedicarboxylate | DABCO | Phosphonated pyrazolinone | 78 |

Thermal and Stability Data

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolinone and pyrazolo-pyrimidine derivatives are common in drug discovery due to their versatility. Below is a comparison of the target compound with structurally related molecules from patent literature and research studies:

Key Observations:

- Core Structure Differences: The target compound’s pyrazolinone core contrasts with the pyrazolo-pyrimidine scaffolds in Examples 60, 62, 41, and 33. Pyrazolo-pyrimidines are often associated with kinase inhibition (e.g., JAK2, EGFR) due to their ATP-binding mimicry, while pyrazolinones are linked to anti-inflammatory or antimicrobial activities .

- Substituent Impact: The thiourea and 4-chlorophenyl groups in the target compound may enhance solubility or binding affinity compared to fluorinated chromenone derivatives in Examples 60 and 62. Fluorine substitution in the latter compounds likely improves metabolic stability and membrane permeability .

- Thermal Stability: The target compound’s melting point is unreported, but analogues with chromenone moieties (e.g., Example 60: 242–245°C) exhibit higher thermal stability, possibly due to aromatic stacking interactions .

Chemical Similarity Analysis

Using graph-based comparison methods () and Tanimoto coefficients (), the target compound shares moderate similarity (~0.4–0.6) with pyrazolo-pyrimidine derivatives due to:

- Common aromatic rings (phenyl, pyrazolinone/pyrimidine).

- Presence of halogenated substituents (4-chlorophenyl vs. fluorophenyl groups).

- Thiourea linkage vs. sulfonamide or methylthio groups in analogues.

Computational Insights:

- Substructure searches (e.g., using PubChem or SciFinder) reveal that the thiourea group is rare in pyrazolinone derivatives, suggesting unique electronic or steric properties for the target compound.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s thiourea linkage may pose synthetic challenges compared to sulfonamide or ether linkages in analogues (e.g., Example 60’s benzenesulfonamide group) .

- Similarity Metrics: Tanimoto coefficients and graph-based comparisons () highlight structural divergence but suggest overlapping pharmacophoric features (e.g., planar aromatic systems).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the pyrazolinone core. Key steps include:

- Amide coupling : React 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (precursor) with thiophosgene to introduce the thioxomethyl group .

- Alkylation : Use 2-(4-chlorophenyl)ethylamine under anhydrous conditions to avoid side reactions.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to isolate the pure compound. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. What analytical techniques are recommended for structural elucidation and functional group characterization of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.8–2.3 ppm). FT-IR confirms the thioamide (C=S stretch at ~1200 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~396.46 g/mol) and fragmentation patterns .

- X-ray crystallography : For definitive stereochemical analysis if single crystals are obtained (see related pyrazolinone analogs in ) .

Q. How should researchers design initial biological activity screening assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting pyrazolinone-related pathways:

- Anti-inflammatory : Measure COX-1/COX-2 inhibition using enzyme immunoassays (comparison to 4-aminoantipyrine, a known analgesic ).

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally similar pyrazolinone derivatives?

- Methodological Answer : Address discrepancies via:

- Dose-response validation : Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines).

- Structural analogs comparison : Benchmark against 4-aminoantipyrine (analgesic) and metamizole (antipyretic) to identify activity-determining substituents (e.g., thioxomethyl vs. acetyl groups) .

- Molecular docking : Model interactions with COX-2 or bacterial efflux pumps (e.g., AcrB in E. coli) to explain differential activity .

Q. How can researchers investigate the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow a tiered approach per Project INCHEMBIOL (2005–2011):

- Abiotic stability : Assess hydrolysis (pH 4–9), photodegradation (UV-Vis irradiation), and adsorption (soil column studies).

- Biotic degradation : Use OECD 301D respirometry to measure biodegradability in activated sludge.

- Ecotoxicology : Conduct Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition tests (72h IC₅₀) .

Q. What mechanistic studies are critical to elucidate the compound’s interaction with biological targets?

- Methodological Answer : Combine biophysical and cellular methods:

- Surface plasmon resonance (SPR) : Quantify binding affinity to COX-2 or bacterial topoisomerases.

- Fluorescence quenching : Monitor interactions with serum albumin (e.g., BSA) to predict pharmacokinetics.

- Gene expression profiling : RNA-seq analysis of treated bacterial cultures to identify resistance pathways (e.g., efflux pump upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.